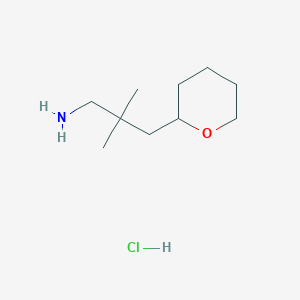

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(oxan-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;/h9H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETVGSVJZYAQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride is a chemical compound notable for its unique structural features, including a dimethyl group and an oxolane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : Approximately 193.72 g/mol

- Structural Features : The compound contains a dimethyl substitution on the propan chain and an oxolane ring, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The precise molecular pathways involved can vary based on the context of its application.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been noted, indicating the compound may protect neuronal cells from damage.

- Antidepressant Properties : Similar compounds have demonstrated antidepressant effects, suggesting a possible role in mood regulation.

- Antimicrobial Activity : Investigations into its efficacy against various pathogens indicate potential antimicrobial properties.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Neuroprotective Effects : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration.

- Antidepressant Properties : Behavioral assays in rodent models revealed that administration of the compound resulted in reduced immobility time in forced swim tests, indicative of antidepressant-like effects.

- Antimicrobial Activity : The compound was evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis using both in silico docking studies and in vitro assays, showing promising results as a potential lead compound for further development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has shown promise in drug development, particularly as a potential therapeutic agent for various conditions. It is being explored for its ability to act on specific biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Inhibition of Phospholipase A2

A study highlighted the inhibition of lysosomal phospholipase A2 (LPLA2) as a significant mechanism through which cationic amphiphilic compounds, potentially including 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride, exert their effects. The inhibition of LPLA2 correlates with the development of phospholipidosis, a condition linked to drug toxicity. This finding suggests that the compound could be evaluated further for its pharmacological properties and safety profile during drug development processes .

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. This property is crucial for developing new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern.

Data Table: Antimicrobial Efficacy

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Compound A | Staphylococcus aureus | 16 µg/mL |

| Similar Compound B | Pseudomonas aeruginosa | 64 µg/mL |

Cosmetic Industry Applications

3. Formulation in Cosmetics

The compound's properties make it suitable for use in cosmetic formulations. It can serve as an emulsifier or stabilizer, enhancing the texture and stability of products.

Case Study: Cosmetic Formulation Development

A study on cosmetic formulations utilized compounds with similar structures to optimize physical properties such as texture and moisture retention. The results indicated that incorporating such compounds could significantly improve the sensory attributes of topical products .

Comparison with Similar Compounds

Analogs with Aromatic vs. Heterocyclic Substituents

The oxane ring in the target compound differentiates it from analogs bearing aromatic or other heterocyclic groups. Key examples include:

Key Findings :

- Polarity and Solubility : The oxane substituent introduces moderate polarity, balancing solubility and lipophilicity better than fully aromatic analogs (e.g., trifluoromethylphenyl) .

- Biological Activity: Bulky substituents like phenothiazine (Promazine) reduce bioavailability compared to smaller heterocycles (oxane, benzoxazole) .

Analogs with Alternative Heterocycles

Heterocyclic substituents significantly alter reactivity and binding. Notable examples:

Key Findings :

Analogs with Aliphatic Substituents

Branched aliphatic chains are common in amine derivatives:

| Compound Name | Substituent | Molecular Formula | Salt Form |

|---|---|---|---|

| 2-Methoxy-2-(oxolan-3-yl)propan-1-amine | Methoxy-oxolane | C8H17NO2 | Free base |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride | Methyl ester | C8H18ClNO2 | Hydrochloride |

Preparation Methods

Reductive Amination of a Ketone Precursor

Reaction Overview

Reductive amination offers a direct pathway to primary amines by reducing imine intermediates formed from ketones and ammonia. For 2,2-dimethyl-3-(oxan-2-yl)propan-1-amine , the ketone precursor 2,2-dimethyl-3-(oxan-2-yl)propanal is synthesized first.

Step 1: Ketone Synthesis

The ketone is prepared via oxidation of the corresponding alcohol 2,2-dimethyl-3-(oxan-2-yl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. Alternatively, Grignard addition to a protected aldehyde can yield the ketone.

Step 2: Reductive Amination

The ketone reacts with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 5–6. This method avoids harsh conditions that might degrade the tetrahydropyran ring.

| Parameter | Condition/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Ketone precursor | 2,2-Dimethyl-3-(oxan-2-yl)propanal | 85 | |

| Reducing agent | NaBH3CN | 78 | |

| Solvent | Methanol | – | – |

Advantages : High atom economy and mild reaction conditions.

Limitations : Requires strict pH control to prevent oxan-2-yl ring opening.

Nucleophilic Substitution of a Halide Intermediate

Reaction Overview

This method involves displacing a halide group (e.g., bromide) with an amine nucleophile.

Step 1: Halide Synthesis

3-(Oxan-2-yl)-2,2-dimethylpropyl bromide is synthesized by treating 2,2-dimethyl-3-(oxan-2-yl)propan-1-ol with phosphorus tribromide (PBr3) in diethyl ether.

Step 2: Ammonolysis

The bromide reacts with aqueous ammonia under high pressure (5–10 atm) at 80°C for 12–24 hours. Alternatively, hexamine (urotropine) can be used in a Gabriel synthesis.

| Parameter | Condition/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Halide precursor | 3-(Oxan-2-yl)-2,2-dimethylpropyl Br | 70 | |

| Amine source | NH3 (aq.) | 65 | |

| Solvent | Ethanol/water (3:1) | – | – |

Advantages : Scalable for industrial production.

Limitations : Requires specialized equipment for high-pressure reactions.

Nitrile Reduction to Primary Amine

Reaction Overview

Reduction of a nitrile precursor provides a straightforward route to the primary amine.

Step 1: Nitrile Synthesis

3-(Oxan-2-yl)-2,2-dimethylpropanenitrile is prepared via nucleophilic substitution of a halide with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Step 2: Catalytic Hydrogenation

The nitrile is reduced using hydrogen gas (H2) over a Raney nickel catalyst at 50°C and 3 atm pressure. Alternatively, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) can be used.

| Parameter | Condition/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Nitrile precursor | 3-(Oxan-2-yl)-2,2-dimethylpropanenitrile | 90 | |

| Reducing agent | H2/Raney Ni | 85 | |

| Solvent | THF | – | – |

Advantages : High yields and minimal byproducts.

Limitations : LiAlH4 poses safety risks due to pyrophoric nature.

Hydrochloride Salt Formation

Reaction Overview

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Step 1: Amine Isolation

The crude amine is purified via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC.

Step 2: Salt Formation

The amine is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution. The precipitate is filtered and dried under vacuum.

| Parameter | Condition/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Acid | HCl (g) | 95 | |

| Solvent | Diethyl ether | – | – |

Advantages : High purity and stability of the hydrochloride salt.

Limitations : Requires strict moisture control.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Reductive amination | 70–85 | Moderate | High | ≥98 |

| Nucleophilic substitution | 65–70 | High | Moderate | ≥95 |

| Nitrile reduction | 85–90 | Moderate | Low | ≥97 |

| Hydrochloride formation | 90–95 | High | High | ≥99 |

Key Findings :

- Reductive amination and nitrile reduction offer the highest yields but require specialized reagents.

- Nucleophilic substitution is preferred for large-scale synthesis despite moderate yields.

- Hydrochloride salt formation consistently delivers high-purity products suitable for pharmaceutical applications.

Challenges and Optimization Strategies

Steric Hindrance

The dimethyl and oxan-2-yl groups create significant steric hindrance, slowing reaction kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves reaction rates.

Oxan-2-yl Ring Stability

The tetrahydropyran ring is susceptible to acid-catalyzed ring-opening. Buffering reaction media to neutral pH and avoiding strong acids during synthesis are critical.

Purification Techniques

Preparative HPLC with C18 columns (acetonitrile/water gradients) effectively separates the target compound from byproducts.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride be optimized to improve yield?

- Methodological Answer : Synthesis optimization often involves adjusting reaction time, solvent choice, and stoichiometry. For example, hydrochloric acid in dioxane has been used to achieve near-quantitative yields in similar amine hydrochloride syntheses by ensuring protonation and salt formation under controlled stirring at room temperature . Purification via reduced-pressure evaporation minimizes decomposition. Comparative studies using alternative solvents (e.g., THF, ethanol) and acid concentrations are recommended to identify optimal conditions.

Q. What analytical techniques are most suitable for confirming the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, in DMSO- can resolve peaks for methyl groups (δ ~1.02 ppm) and amine protons (δ ~9.00 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, particularly to detect residual solvents or byproducts. Mass spectrometry (MS) further validates molecular weight.

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity, thermal degradation, and light sensitivity. Accelerated stability testing at elevated temperatures (e.g., 40°C) and humidity (75% RH) over 4–6 weeks can predict shelf-life. Analytical methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify decomposition thresholds. Storage in desiccated, amber glass vials at -20°C is advisable based on analogous hydrochloride salts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities. Deuterated solvent screening (e.g., CDCl vs. DMSO-) and 2D NMR techniques (COSY, HSQC) clarify proton coupling and connectivity . Computational tools like density functional theory (DFT) simulations of chemical shifts can validate experimental assignments. Cross-referencing with crystallographic data (if available) resolves ambiguities.

Q. What strategies are effective for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

- Methodological Answer : Mechanistic studies require kinetic profiling and isotopic labeling. For example, -labeling in oxan-2-yl derivatives can track oxygen transfer pathways. Computational chemistry (e.g., Gaussian or ORCA software) models transition states and intermediates. Competitive reactions with varying electrophiles (e.g., alkyl halides vs. acyl chlorides) reveal regioselectivity trends .

Q. How can researchers reconcile conflicting biological activity data in receptor-binding assays?

- Methodological Answer : Contradictions may stem from assay conditions (pH, temperature) or receptor isoform specificity. Dose-response curves (IC/EC) under standardized protocols (e.g., radioligand binding assays) improve reproducibility. Molecular docking simulations (AutoDock, Schrödinger) predict binding affinities and guide mutagenesis studies to identify critical residues .

Q. What theoretical frameworks are appropriate for studying this compound’s interactions in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS model ligand-receptor interactions over time. Pharmacophore mapping identifies essential functional groups (e.g., amine, oxan-2-yl) for activity. Systems biology approaches integrate omics data to predict off-target effects or metabolic pathways .

Q. How can researchers design embedded experimental designs to study this compound’s dual quantitative and qualitative effects?

- Methodological Answer : Embedded designs combine quantitative metrics (e.g., IC, yield) with qualitative observations (e.g., crystallization behavior). For example, parallel synthesis batches analyzed via HPLC (quantitative) and SEM imaging (qualitative) reveal correlations between purity and crystal morphology. Triangulation of data sources reduces bias .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.